Product packaging for Withaferin A, dihydro-(Cat. No.:CAS No. 5589-41-3)

Withaferin A, dihydro-

Numéro de catalogue: B1581455
Numéro CAS: 5589-41-3
Poids moléculaire: 472.6 g/mol
Clé InChI: YRXCLNDPESBJHL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Withaferin A, dihydro- is a structural analog of the natural steroidal lactone Withaferin A, a bioactive compound isolated from Withania somnifera . This analog is characterized by the addition of a β-methoxy group substitution at the C-3 position of the ergostane ring, a modification that significantly alters its biological activity compared to the parent compound . While Withaferin A is known for its potent anticancer properties, including the inhibition of cell migration and invasion by binding to proteins like vimentin and hnRNP-K, the dihydro analog lacks this anti-metastatic potency . Experimental evidence has shown that Withaferin A, dihydro- does not effectively inhibit cancer cell migration or invasion, nor does it downregulate key effector proteins such as matrix metalloproteinases (MMPs) and vascular endothelial growth factor (VEGF) to the same extent . Consequently, Withaferin A, dihydro- serves as a critical experimental tool in pharmacological research for structure-activity relationship (SAR) studies. Its unique profile helps researchers delineate the specific molecular features required for the cytotoxic and anti-metastatic activities of withanolides, providing valuable insights for the design of novel therapeutic agents . This product is intended For Research Use Only and is not approved for human or veterinary diagnostic or therapeutic applications.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C28H40O6 B1581455 Withaferin A, dihydro- CAS No. 5589-41-3

Propriétés

IUPAC Name

6-hydroxy-15-[1-[5-(hydroxymethyl)-4-methyl-6-oxo-2,3-dihydropyran-2-yl]ethyl]-2,16-dimethyl-8-oxapentacyclo[9.7.0.02,7.07,9.012,16]octadecan-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H40O6/c1-14-11-21(33-25(32)17(14)13-29)15(2)18-5-6-19-16-12-24-28(34-24)23(31)8-7-22(30)27(28,4)20(16)9-10-26(18,19)3/h15-16,18-21,23-24,29,31H,5-13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXCLNDPESBJHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=O)OC(C1)C(C)C2CCC3C2(CCC4C3CC5C6(C4(C(=O)CCC6O)C)O5)C)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H40O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10329178
Record name Withaferin A, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

472.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5589-41-3
Record name Withaferin A, dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328417
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Withaferin A, dihydro-
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97867
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Withaferin A, dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10329178
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Natural Occurrence and Biosynthesis of Withaferin a and Dihydro Withaferin a

Biosynthetic Pathways and Precursors of Withanolides

The journey to withanolides begins with the universal precursors of all terpenoids: isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). frontiersin.org Plants synthesize these five-carbon building blocks through two distinct pathways: the mevalonate (B85504) (MVA) pathway, which operates in the cytosol, and the 2-C-methyl-D-erythritol 4-phosphate (MEP) or non-mevalonate pathway, located in the plastids. nih.govresearchgate.net Both pathways contribute to the pool of IPP and DMAPP required for withanolide biosynthesis, with studies suggesting a contribution ratio of approximately 75% from the MVA pathway and 25% from the MEP pathway. researchgate.net

These initial precursors are assembled to form larger molecules. Farnesyl pyrophosphate (FPP) is formed from the condensation of IPP and DMAPP. nih.gov Two molecules of FPP are then joined to create squalene (B77637), a 30-carbon triterpene precursor. wikipedia.org The biosynthesis then merges with the general phytosterol pathway. nih.gov Squalene undergoes epoxidation to form 2,3-oxidosqualene (B107256), a critical intermediate. nih.gov This molecule is then cyclized to form cycloartenol (B190886), the first cyclic precursor in the pathway leading to phytosterols (B1254722) and withanolides in plants. plos.orgresearchgate.net

From cycloartenol, a series of modifications lead to 24-methylenecholesterol (B1664013), which is considered a key branch-point precursor for the biosynthesis of withanolides. pnas.orgpnas.org Other precursors that can be fed to cell cultures to enhance withanolide production include mevalonic acid and squalene. plos.orgnih.gov

Table 1: Key Precursors in Withanolide Biosynthesis

PrecursorRole in Pathway
Isopentenyl Pyrophosphate (IPP)A five-carbon isoprenoid unit, the basic building block. frontiersin.org
Dimethylallyl Pyrophosphate (DMAPP)An isomer of IPP, also a fundamental building block. frontiersin.org
Farnesyl Pyrophosphate (FPP)A 15-carbon intermediate formed from IPP and DMAPP. nih.gov
SqualeneA 30-carbon linear triterpene, precursor to sterols. wikipedia.orgplos.org
2,3-OxidosqualeneThe cyclization substrate for cycloartenol synthase. nih.gov
CycloartenolThe initial tetracyclic triterpenoid (B12794562) precursor for phytosterols and withanolides. plos.orgresearchgate.net
24-MethylenecholesterolA crucial sterol precursor that branches off into the specific withanolide pathway. pnas.orgpnas.org
24-MethyldesmosterolThe product of the committing step catalyzed by 24ISO, leading to withanolides. pnas.orgpnas.org

Enzymatic Mechanisms in Withanolide Biosynthesis

The conversion of simple precursors into the complex structure of withanolides is orchestrated by a series of specific enzymes. While the entire pathway is not yet fully elucidated, several key enzymes have been identified and characterized. nih.govnumberanalytics.com

The cyclization of 2,3-oxidosqualene to cycloartenol is catalyzed by cycloartenol synthase (CAS) , a type of oxidosqualene cyclase. plos.orgnih.gov This is a pivotal step that directs carbon flux towards sterol and withanolide synthesis. plos.org The expression of the gene encoding CAS is closely linked to the production of withanolides. plos.org

Another critical enzyme is squalene epoxidase (SQE) , which catalyzes the epoxidation of squalene to 2,3-oxidosqualene, the step immediately preceding cyclization. wikipedia.org

A significant breakthrough in understanding the divergence from general sterol synthesis was the identification of sterol Δ24-isomerase (24ISO) . This enzyme, a paralog of DWF1, catalyzes what is considered the first committed step in withanolide biosynthesis: the isomerization of 24-methylenecholesterol to 24-methyldesmosterol. pnas.orgnih.gov This specific reaction channels intermediates away from the production of common phytosterols like campesterol (B1663852) and into the withanolide-specific pathway. pnas.org

Downstream from these initial steps, a diverse array of enzymes is responsible for the structural modifications that create the vast chemodiversity of withanolides. These modifications include hydroxylation, oxidation, epoxidation, cyclization, and glycosylation. nih.govplos.org The enzyme families believed to be heavily involved in these transformations include:

Cytochrome P450s (CYP450s) : A large family of enzymes known for their role in oxidation and hydroxylation reactions. researchgate.net

Glycosyltransferases (GTs) : Responsible for attaching sugar moieties to the withanolide scaffold, forming withanosides. researchgate.netnih.gov

Methyltransferases (MTs) : Involved in methylation reactions. researchgate.netnih.gov

Sterol Δ7-reductase (DWF5) : An enzyme involved in the synthesis of the 24-methylene cholesterol backbone. nih.gov

Natural Occurrence of Dihydro-Withaferin A in Withania somnifera and Other Solanaceae Species

Dihydro-withaferin A, also known as 2,3-dihydrowithaferin A, is a naturally occurring withanolide found in Withania somnifera. ontosight.aimedchemexpress.com It is structurally related to withaferin A, differing by the saturation of the double bond in the A-ring of the steroidal skeleton. scielo.org.bo This compound has been isolated from various parts of the W. somnifera plant, including the aerial parts, leaves, and roots. researchtrends.net

While W. somnifera is the most prominent source, withanolides are distributed across several genera within the Solanaceae family. pnas.orgfrontiersin.org Besides Withania, these include Acnistus, Datura, Iochroma, Physalis, and Vassobia, among others. frontiersin.orgnih.gov Dihydro-withaferin A has been specifically identified in the context of studies on Withania somnifera. ontosight.aimedchemexpress.com

Interestingly, novel forms of dihydro-withaferin A have been discovered through alternative cultivation methods. For instance, a sulfated derivative, 2,3-dihydrowithaferin A-3β-O-sulfate, was identified as the predominant withanolide in the aerial tissues of W. somnifera grown using aeroponics, a soil-less cultivation technique. researchgate.netscispace.com Other unusual derivatives, such as 3α-(uracil-1-yl)-2,3-dihydrowithaferin A and 3β-(adenin-9-yl)-2,3-dihydrowithaferin A, have also been isolated from aeroponically grown plants, highlighting how cultivation conditions can influence the metabolic profile. researchgate.net

Chemodiversity and Influences on Withanolide Content in Plant Materials

The withanolides represent a vast and structurally diverse class of over 600 compounds. pnas.org This chemodiversity arises from the extensive modification of the basic C28 ergostane (B1235598) skeleton. pnas.org In Withania somnifera, different plant tissues exhibit distinct withanolide profiles, with leaves generally containing the highest concentrations. nih.govwisc.edu

The production and accumulation of withanolides, including dihydro-withaferin A, are not static but are influenced by a combination of genetic and environmental factors. numberanalytics.comwisc.edu

Table 2: Factors Influencing Withanolide Content

FactorDescription of Influence
Genetic Factors Different chemotypes of W. somnifera exist, which show significant variation in the content and composition of withanolides in their tissues. nih.gov
Plant Tissue Withanolide concentration varies significantly between different plant parts. Leaves typically have the highest concentration, followed by fruits, stems, and roots. wisc.edu
Developmental Stage The expression of withanolide biosynthetic genes and the accumulation of withanolides can be higher during the reproductive phase of the plant. frontiersin.org
Geographical Location Plants from different geographical regions can exhibit wide variations in withanolide content, with some studies showing a 17-fold difference between sites. wisc.edu
Environmental Stress Abiotic stresses can induce the production of withanolides. Drier climatic conditions (lower precipitation) and salinity stress have been shown to increase withanolide content. numberanalytics.comnih.govwisc.edu
Cultivation & Elicitation In vitro culture conditions, including the use of plant growth regulators (e.g., IAA, IBA), and the application of elicitors (e.g., chitosan, methyl jasmonate) can significantly enhance the production of withanolides in cell and root cultures. nih.govnih.govnih.gov
Light & Temperature Light, including specific wavelengths like red laser light, and temperature can modulate withanolide biosynthesis. nih.gov

This interplay of genetic programming and environmental stimuli leads to the remarkable chemical diversity observed within the withanolide family and influences the concentration of specific compounds like dihydro-withaferin A in plant materials.

Advanced Synthetic and Semisynthetic Methodologies for Dihydro Withaferin a Research

Chemical Synthesis Approaches for Withanolides

The total chemical synthesis of withanolides is a complex undertaking due to their highly oxygenated and stereochemically rich C-28 steroid lactone structure. mdpi.comnumberanalytics.com A primary challenge lies in the construction of the core steroid nucleus and the subsequent introduction of the characteristic lactone ring and various functional groups at specific positions. numberanalytics.com

Key aspects of withanolide synthesis include:

Steroid Nucleus Construction : Various methods, including Diels-Alder reactions and other cyclization strategies, have been employed to build the fundamental steroid framework. numberanalytics.com For instance, the synthesis of Withanolide D has been accomplished starting from pregnenolone. rsc.org

Late-Stage Functionalization : A major hurdle is the placement of oxygen-containing functional groups, often on chemically unactivated positions. chemrxiv.org For example, Withanolide D and Withaferin A are constitutional isomers, differing only in the location of a single hydroxyl group, yet historically required distinct, lengthy synthetic routes. chemrxiv.org Modern approaches focus on creating a common, diversifiable intermediate that allows for late-stage functionalization, streamlining the process. chemrxiv.orgmoffitt.org This can involve bio-inspired reactions like photooxygenation-allylic hydroperoxide rearrangement sequences to introduce functionality at later steps. moffitt.org

Scalability : A significant limitation of early synthetic routes was the inability to produce gram-scale quantities necessary for extensive biological and medicinal chemistry studies. chemrxiv.orgmoffitt.org Recent breakthroughs have focused on developing scalable synthesis methods to overcome the dependency on time-consuming plant extraction and to provide a reliable supply of these vital compounds for research. chemrxiv.orgmoffitt.org For example, one strategy enabled the divergent synthesis of eleven different withanolides from a common intermediate that could be produced on a gram scale. chemrxiv.org

These synthetic endeavors are critical for producing withanolides that are rare in nature and for creating a platform to develop new analogues disconnected from the constraints of natural product isolation. chemrxiv.org

Specific Semisynthesis and Derivatization Routes to Dihydro-Withaferin A Analogues

Semisynthesis, which involves the chemical modification of readily available natural products, is a powerful and efficient strategy for generating novel withanolide analogues. numberanalytics.comgoogle.com Withaferin A, being a major and well-studied constituent of Withania somnifera, serves as a common starting material for creating derivatives, including those of Dihydro-Withaferin A. mdpi.comgoogle.com The structure of Withaferin A possesses several reactive sites that can be exploited for structural modifications. mdpi.com

Key reactive sites on the Withaferin A scaffold available for derivatization include:

The A-ring α,β-unsaturated ketone. nih.gov

The 5β,6β-epoxide ring. nih.govnih.gov

The unsaturated E-lactone ring. nih.gov

Hydroxyl groups at C-4 and C-27. nih.gov

Researchers have utilized these sites to create a diverse library of analogues. For example, a study involving chemical and microbial transformations produced 25 analogues of Withaferin A and Withanolide D, including 17 new compounds. nih.gov One approach involved the selective hydrogenation of the C2-C3 double bond in a Withanolide D intermediate using a palladium on carbon catalyst to yield 2,3-dihydrowithanolide D. chemrxiv.org Another strategy involved reacting Withaferin A with triphenylphosphine/iodine, which led to unexpected 5β-hydroxy-6α-iodo analogues (iodohydrins). nih.gov These iodohydrins could then be further modified through microbial biotransformation and base-catalyzed cyclization. nih.gov

A notable Dihydro-Withaferin A analogue is 2,3-Dihydrowithaferin A-3β-O-sulfate, which was identified from aeroponically grown Withania somnifera and can also be produced semisynthetically. google.comresearchgate.net This compound is of interest as it has been described as a potential prodrug of Withaferin A. researchgate.net

Starting MaterialReaction/TransformationResulting Analogue TypeReference
Withanolide D intermediateSelective hydrogenation (Pd/C)2,3-dihydrowithanolide D chemrxiv.org
Withaferin A / Withanolide DReaction with triphenylphosphine/iodine5β-hydroxy-6α-iodo analogues nih.gov
Withaferin AModification of hydroxyl groupsVarious analogues google.com
Withaferin ASemisynthesis2,3-Dihydrowithaferin A-3β-O-sulfate google.comresearchgate.net

2,3-dihydro-3β-methoxy Withaferin A, also known as 3βmWi-A or Quresimin A, is a significant semisynthetic derivative of Withaferin A. jmaps.inmdpi.commedchemexpress.com It is generated by introducing a β-methoxy group at the C-3 position and reducing the C2-C3 double bond of the A-ring of the withanolide scaffold. jmaps.inmdpi.com

This modification has been shown to significantly alter the biological activity profile of the parent compound. jmaps.in Unlike Withaferin A, the 3βmWi-A analogue does not exhibit significant cytotoxicity and is well-tolerated at higher concentrations. jmaps.inmdpi.com Instead, it has been found to confer protection to normal cells against various stressors, including oxidative, chemical, and ultraviolet (UV) stress, through pro-survival signaling pathways. mdpi.com

Molecular and Cellular Mechanisms of Action Preclinical Investigations

General Principles of Withanolide-Mediated Cellular Modulation

Withanolides, a group of naturally occurring C28-steroidal lactone triterpenoids derived primarily from plants of the Solanaceae family, exert a wide array of pharmacological effects. nih.gov Their molecular influence is characterized by the ability to interact with and modulate numerous cellular pathways, contributing to their diverse therapeutic potential, including anti-inflammatory, antioxidant, and anti-cancer activities. nih.govnih.gov

At the cellular level, withanolides can influence key signaling networks that regulate cellular homeostasis, stress responses, and growth. nih.gov Preclinical studies have identified several core principles of their action:

Modulation of Stress Response Pathways: Withanolides are known to interact with pathways that govern redox homeostasis and protein folding. A key target is the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, a master regulator of antioxidant responses. nih.gov By influencing the Nrf2-Keap1 complex, withanolides can trigger the expression of cytoprotective genes. nih.gov They also modulate the heat shock protein (Hsp90) pathway, affecting the stability and function of numerous client proteins involved in cell survival and signaling. nih.gov

Interference with Inflammatory Signaling: A prominent mechanism of withanolide action is the inhibition of pro-inflammatory pathways. Many withanolides, including Withaferin A, can suppress the activation of Nuclear Factor-kappa B (NF-κB), a critical transcription factor that controls the expression of inflammatory cytokines, chemokines, and adhesion molecules. researchgate.netresearchgate.netnih.gov This inhibition can occur through various mechanisms, including the prevention of IκBα degradation and the subsequent nuclear translocation of NF-κB subunits. nih.gov

Regulation of Cell Cycle and Apoptosis: Withanolides demonstrate significant activity in controlling cell proliferation by inducing cell cycle arrest, often at the G2/M phase. researchgate.net They can directly trigger regulated cell death pathways, primarily apoptosis, through both intrinsic (mitochondrial) and extrinsic signaling cascades. nih.gov This involves the modulation of pro- and anti-apoptotic proteins, activation of caspases, and generation of reactive oxygen species (ROS). nih.govnih.gov

Inhibition of Angiogenesis and Metastasis: Several withanolides have been shown to possess potent anti-angiogenic and anti-metastatic properties. researchgate.net They can interfere with signaling pathways crucial for new blood vessel formation and the cellular processes involved in cancer cell invasion and migration. researchgate.netlongdom.org

The specific biological outcome of withanolide treatment is highly dependent on the chemical structure of the individual compound, the cell type, and the specific cellular context.

Specific Mechanisms of Action of Dihydro-Withaferin A Analogues (e.g., 2,3-dihydro-3β-methoxy Withaferin A)

The biological activities of withanolides can be significantly altered by minor structural modifications. The analogue 2,3-dihydro-3β-methoxy Withaferin A, derived from the parent compound Withaferin A, exhibits a distinct and often contrasting pharmacological profile. uantwerpen.benih.gov While Withaferin A is a potent cytotoxic agent against various cancer cells, preclinical evidence shows that 2,3-dihydro-3β-methoxy Withaferin A possesses attenuated anticancer activity and can exert cytoprotective effects on normal cells. researchgate.netuantwerpen.benih.gov

This divergence in activity is attributed to differences in how the two molecules interact with cellular targets. nih.gov Bioinformatics and molecular docking studies suggest that the 3β-methoxy derivation on the dihydro- backbone results in a weaker binding affinity to key molecular targets compared to Withaferin A, leading to a modified biological response. nih.gov

Unlike its parent compound, 2,3-dihydro-3β-methoxy Withaferin A demonstrates a significantly reduced capacity to inhibit cell proliferation and viability in cancer cells. researchgate.netnih.gov In contrast to the potent growth-inhibitory effects of Withaferin A, its dihydro-analogue is often described as being inert or lacking in cytotoxicity, even at higher concentrations. researchgate.netlongdom.orgnih.gov

Conversely, this analogue has been shown to promote the survival of normal, non-cancerous cells, particularly under conditions of cellular stress. longdom.orguantwerpen.be Studies have demonstrated that 2,3-dihydro-3β-methoxy Withaferin A can protect normal cells against damage induced by oxidative stress, UV radiation, and chemical toxins. researchgate.netuantwerpen.be This cytoprotective effect is mediated through the induction of pro-survival and anti-stress signaling pathways, including the activation of the pAkt/MAPK pathway. uantwerpen.be

Table 1: Comparative Effects of Withaferin A and 2,3-dihydro-3β-methoxy Withaferin A on Cellular Viability


CompoundEffect on Cancer CellsEffect on Normal CellsPrimary Mechanism of Action
Withaferin APotent inhibition of proliferation and viabilityCan cause oxidative stress and toxicityInduction of apoptosis and cell cycle arrest
2,3-dihydro-3β-methoxy Withaferin AAttenuated or no cytotoxic effectProtective against various cellular stressesActivation of pro-survival signaling (e.g., pAkt/MAPK)

Apoptosis, or programmed cell death, is a key mechanism through which Withaferin A exerts its anticancer effects. It induces apoptosis in various cancer cell lines by generating reactive oxygen species (ROS), disrupting mitochondrial function, suppressing inhibitor of apoptosis family proteins (IAPs), and activating caspase cascades. nih.gov

In stark contrast, the pro-apoptotic activity of 2,3-dihydro-3β-methoxy Withaferin A is significantly attenuated. nih.gov Experimental data show that this analogue is a much weaker inducer of apoptosis compared to Withaferin A. nih.gov This reduced efficacy is consistent with its weaker binding potential to molecular targets that initiate the apoptotic cascade. nih.gov While Withaferin A treatment leads to classic markers of apoptosis such as the cleavage of poly(ADP-ribose) polymerase (PARP), these effects are markedly diminished or absent with its dihydro-analogue.

Autophagy is a cellular recycling process that can either promote cell survival or contribute to cell death, depending on the context. The parent compound, Withaferin A, has been shown to modulate autophagy in several cancer cell models. In some contexts, it induces a cytoprotective autophagic response, where inhibiting autophagy can enhance Withaferin A's cell-killing efficacy. In other studies, Withaferin A-induced autophagy does not appear to impact its lethality. nih.gov The process can be triggered by ROS production, a known consequence of Withaferin A treatment. nih.gov

Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. Recent research has identified Withaferin A as a potent, natural inducer of ferroptosis in certain cancer types, such as neuroblastoma. researchgate.net It can trigger this pathway through a dual mechanism: either by inactivating glutathione (B108866) peroxidase 4 (GPX4) or by activating the NRF2 pathway, which leads to an increase in intracellular iron. researchgate.net However, in other contexts, such as intracerebral hemorrhage, Withaferin A has been reported to inhibit ferroptosis, highlighting its capacity for context-dependent activity.

The specific role of dihydro-Withaferin A analogues in the induction or inhibition of ferroptosis has not been documented in the available scientific literature. Preclinical investigations into whether these analogues share, oppose, or lack the ferroptotic activity of the parent compound have yet to be reported.

Anti-Migratory and Anti-Invasive Mechanisms

Preclinical studies indicate that modifications to the chemical structure of Withaferin A, specifically the saturation of the A-ring to form a dihydro- derivative, can significantly impact its anti-migratory and anti-invasive properties. A notable analogue, 2,3-dihydro-3β-methoxy Withaferin A (3βmWi-A), has been shown to lack the potent anti-migratory and anti-invasive effects observed with Withaferin A.

In wound-healing assays, while Withaferin A significantly inhibited the migration of various cancer cell lines, including osteosarcoma (U2OS), breast cancer (MDA-MB-231, MCF-7), and fibrosarcoma (HT-1080), 3βmWi-A did not demonstrate any significant anti-migratory activity. nih.gov Similarly, in Matrigel invasion assays, Withaferin A potently inhibited the invasion of U2OS cells in a dose-dependent manner, whereas 3βmWi-A was found to be ineffective. nih.gov

The underlying mechanism for this loss of activity is attributed to a reduced binding affinity of the dihydro- derivative to key molecular targets involved in cell migration and invasion. longdom.org Computational docking studies have shown that 3βmWi-A has a weaker interaction with vimentin (B1176767) and heterogeneous nuclear ribonucleoprotein K (hnRNP-K) compared to Withaferin A. nih.gov Vimentin is an intermediate filament protein crucial for epithelial-to-mesenchymal transition (EMT), a key process in cancer metastasis. By failing to effectively bind and disrupt vimentin, 3βmWi-A does not induce the vimentin aggregation that is characteristic of Withaferin A's anti-invasive action. nih.gov

Furthermore, the attenuated interaction with hnRNP-K results in the inability of 3βmWi-A to downregulate the expression of effector proteins such as matrix metalloproteinases (MMPs) and urokinase-type plasminogen activator (u-PA), which are essential for the degradation of the extracellular matrix during cancer cell invasion. nih.gov

Comparative Effects on Cancer Cell Migration and Invasion
CompoundEffect on Cell MigrationEffect on Cell InvasionAffected Cell LinesKey Molecular Target Interaction
Withaferin ASignificant InhibitionPotent InhibitionU2OS, MDA-MB-231, MCF-7, HT-1080Strong binding to Vimentin and hnRNP-K
2,3-dihydro-3β-methoxy Withaferin ANo Significant InhibitionIneffectiveU2OS, MDA-MB-231, MCF-7, HT-1080Weaker binding to Vimentin and hnRNP-K

Anti-Angiogenic Mechanisms

The anti-angiogenic potential of Withaferin A is a well-documented aspect of its anti-cancer activity. However, preclinical evidence suggests that dihydro-withaferin A derivatives may not share this property. The conversion of Withaferin A to 3-methoxy-2,3-dihydrowithaferin A has been shown to abrogate its inhibitory activity on endothelial cell sprouting, a critical step in angiogenesis. nih.gov

A key mechanism of Withaferin A's anti-angiogenic effect is the downregulation of Vascular Endothelial Growth Factor (VEGF), a potent signaling protein that stimulates the formation of new blood vessels. In comparative studies, while Withaferin A effectively downregulated VEGF, its analogue 2,3-dihydro-3β-methoxy Withaferin A was found to be ineffective in doing so. nih.gov This is consistent with the observation that 3βmWi-A has a weaker interaction with hnRNP-K, a protein that can regulate VEGF expression. nih.gov The inability to suppress VEGF likely contributes to the diminished anti-angiogenic capacity of this dihydro- derivative.

Modulation of Key Signal Transduction Pathways and Molecular Targets

Transcription Factor Regulation (e.g., NF-κB, STAT3, p53)

The influence of dihydro-withaferin A on key transcription factors appears to differ from that of Withaferin A. While Withaferin A is known to activate the p53 tumor suppressor pathway, its derivative, 3β-methoxy Withaferin A, has been shown to have a weaker binding interaction with p53's molecular targets, leading to an attenuated anticancer activity. longdom.orgnih.gov This suggests a reduced capacity to induce p53-mediated apoptosis.

Information regarding the direct effects of dihydro-withaferin A on the NF-κB and STAT3 signaling pathways is limited in the currently available preclinical literature. Withaferin A is a known inhibitor of both NF-κB and STAT3, which are critical for promoting inflammation, cell survival, and proliferation in cancer cells. nih.govnih.gov Given the observed differences in other signaling pathways, it cannot be assumed that dihydro-derivatives would have similar inhibitory effects.

Kinase Pathway Interactions (e.g., Akt, MAPK, JNK)

One of the most striking differences between Withaferin A and its dihydro- analogue lies in their modulation of kinase signaling pathways. In contrast to Withaferin A, which is often reported to inhibit the pro-survival Akt and MAPK pathways, 2,3-dihydro-3β-methoxy Withaferin A has been found to induce anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway in normal cells. nih.govresearchgate.net This suggests a fundamentally different, and in some contexts, opposing biological activity.

Withaferin A has been shown to inhibit JNK signaling as part of its anticancer mechanism. nih.gov However, specific preclinical data on the effects of dihydro-withaferin A on the JNK pathway are not yet available.

Differential Effects on Kinase Pathways
CompoundEffect on Akt PathwayEffect on MAPK PathwayCellular Context
Withaferin AInhibition (in cancer cells)Inhibition (in cancer cells)Cancer Cells
2,3-dihydro-3β-methoxy Withaferin AActivationActivationNormal Cells
Interactions with Heat Shock Proteins

The interaction with heat shock proteins (HSPs) is another area where the activity of dihydro-withaferin A derivatives appears to be context-dependent. One study reported that 2,3-dihydrowithaferin A-3β-O-sulfate exhibited bioactivities, including the induction of a cellular heat-shock response, that paralleled those of Withaferin A. However, this was attributed to the conversion of the derivative back to Withaferin A in the cell culture media. nih.gov

Conversely, another study demonstrated that a 2,3-dihydrowithaferin A analogue that lacks the α,β-unsaturated carbonyl moiety in the A-ring showed no detectable induction of the heat shock response. This suggests that the structural integrity of this reactive group, which is altered in the dihydro- form, is crucial for this particular activity.

Modulation of Cell Cycle Regulators

Detailed preclinical studies specifically investigating the impact of dihydro-withaferin A on cell cycle regulators such as cyclins and cyclin-dependent kinases (CDKs) are currently lacking in the scientific literature. Withaferin A is known to induce cell cycle arrest, often at the G2/M phase, by modulating the levels of key regulatory proteins like cyclin B1 and p34(cdc2). nih.gov Without direct experimental evidence, the effects of dihydro-withaferin A on these critical cell cycle checkpoints remain to be elucidated.

Receptor Interactions (e.g., RAR-Related Orphan Receptor α (RORα) for 3βmWi-A)

Recent preclinical studies have identified the RAR-Related Orphan Receptor α (RORα) as a direct molecular target of 2,3-dihydro-3β-methoxy Withaferin-A (3βmWi-A), a derivative of Withaferin A. acs.orgnih.gov RORα is a nuclear receptor that plays a significant role in regulating circadian rhythm, inflammation, and metabolism. acs.orgnih.gov

Research has demonstrated that 3βmWi-A functions as an inverse agonist for RORα. nih.gov An inverse agonist is a compound that binds to the same receptor as an agonist but induces an opposite pharmacological response. The interaction between 3βmWi-A and RORα was found to be direct, albeit relatively weak, with an estimated dissociation constant (Kd) of 5.9 μM. nih.gov Furthermore, the compound was shown to have an IC50 of 11.3 μM for its inverse agonist activity on RORα. nih.gov This interaction is significant as it positions 3βmWi-A as a modulator of the circadian clock, with studies showing it can dose-dependently lengthen the period of circadian rhythms in both cancer and normal fibroblast cell lines. acs.orgacs.org

CompoundTarget ReceptorNature of InteractionPotency (IC50)Binding Affinity (Kd)Functional Outcome
2,3-dihydro-3β-methoxy Withaferin-A (3βmWi-A)RAR-Related Orphan Receptor α (RORα)Inverse Agonist11.3 μM5.9 μMModulation (lengthening) of circadian rhythm period. acs.orgnih.gov

Cytoskeletal Dynamics Modulation

The integrity and dynamic nature of the cellular cytoskeleton are crucial for processes such as cell migration, invasion, and division. While Withaferin A is known to disrupt the cytoskeleton, its dihydro- derivative, 2,3-dihydro-3β-methoxy Withaferin-A (3βmWi-A), exhibits distinctly different properties. nih.govnih.gov

Preclinical investigations, including molecular docking, dynamic simulations, and in vitro cell-based assays, have revealed that 3βmWi-A is ineffective at modulating key cytoskeletal proteins involved in cell metastasis. nih.gov Specifically, unlike its parent compound Withaferin A, 3βmWi-A does not cause a reduction in the levels of Vimentin and N-Cadherin, which are essential proteins for the epithelial-mesenchymal transition (EMT), a critical step in cancer cell metastasis. nih.govresearchgate.netnih.gov Immunoblotting and immunostaining experiments have confirmed that treatment with 3βmWi-A does not lead to a significant decrease in Vimentin or N-cadherin expression, nor does it cause the characteristic Vimentin aggregation seen with Withaferin A treatment. nih.govresearchgate.net This lack of activity suggests that the 3β-methoxy modification on the dihydro- backbone of Withaferin A attenuates its ability to interact with and disrupt these cytoskeletal components. nih.govlongdom.org

CompoundTarget Cytoskeletal ProteinObserved EffectImplication
2,3-dihydro-3β-methoxy Withaferin-A (3βmWi-A)VimentinNo significant reduction in expression; No aggregation. nih.govresearchgate.netLacks anti-migratory activity associated with Vimentin disruption. nih.gov
2,3-dihydro-3β-methoxy Withaferin-A (3βmWi-A)N-CadherinNo significant reduction in expression. nih.govresearchgate.netDoes not interfere with this key mesenchymal cell marker. nih.gov

Reactive Oxygen Species (ROS) Generation and Redox Homeostasis

The balance between the generation of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive intermediates is known as redox homeostasis. A significant body of research has shown that Withaferin A induces cytotoxicity in cancer cells by instigating oxidative stress. nih.gov However, its analogue, 2,3-dihydro-3β-methoxy Withaferin-A (3βmWi-A), demonstrates a contrasting and protective role in cellular redox balance. nih.govnih.govacs.org

Studies have consistently shown that 3βmWi-A lacks the cytotoxic effects of Withaferin A and is well-tolerated by normal cells even at concentrations ten times higher. nih.govresearchgate.net Instead of generating oxidative stress, 3βmWi-A has been found to protect normal cells against a variety of stressors, including oxidative, UV radiation, and chemical stresses. nih.govresearchgate.netnih.gov This cytoprotective effect is mediated through the induction of anti-stress and pro-survival signaling pathways. nih.govnih.gov Molecular evidence indicates that 3βmWi-A activates the pAkt/MAPK pathway, which promotes cell survival and confers protection against stress-induced toxicity. nih.gov This positions 3βmWi-A as a compound that supports redox homeostasis in normal cells, a stark contrast to the ROS-generating activity of Withaferin A.

CompoundEffect on Normal CellsMechanism of ActionConsequence for Redox Homeostasis
2,3-dihydro-3β-methoxy Withaferin-A (3βmWi-A)Cytoprotective; Protects against oxidative, UV, and chemical stress. nih.govnih.govInduces anti-stress and pro-survival signaling via activation of the pAkt/MAPK pathway. nih.govPromotes and maintains cellular redox homeostasis. nih.govnih.gov

Pharmacological Activities in Experimental Models Preclinical Focus

Anti-Oncological Research in Experimental Systems

The anti-cancer potential of Dihydro-withaferin A analogues has been investigated, often in direct comparison to the parent compound, Withaferin A. These studies have revealed that modifications to the chemical structure, specifically the saturation of the A-ring, can significantly alter the molecule's cytotoxic and anti-metastatic properties.

One notable analogue, 2,3-dihydro-3β-methoxy Withaferin A , has demonstrated a lack of cytotoxicity in experimental settings. nih.govresearchgate.net In contrast to Withaferin A, which exhibits potent anti-cancer activity, this dihydro-analogue was found to be well-tolerated at higher concentrations. nih.govresearchgate.net Further investigation into its effects on cancer cell migration and metastasis signaling revealed that 2,3-dihydro-3β-methoxy Withaferin A was ineffective in reducing cancer cell migration and invasion. nih.govresearchgate.net While Withaferin A was observed to bind to cytoskeletal proteins like vimentin (B1176767) and down-regulate effector proteins involved in metastasis, its dihydro-analogue did not exhibit these effects. nih.gov Interestingly, this analogue was shown to protect normal cells against oxidative, chemical, and UV-induced stress, suggesting a potential cytoprotective role for non-cancerous cells. nih.govresearchgate.net

Another derivative, 2,3-dihydrowithaferin A-3β-O-sulfate , has been identified as a potential prodrug of Withaferin A. researchgate.netnih.gov In preclinical models, this compound exhibited bioactivities that paralleled those of Withaferin A, including the inhibition of cancer cell proliferation and survival, disruption of the cytoskeleton, and induction of a cellular heat-shock response. researchgate.netnih.gov However, these effects were characterized by a delayed onset and reduced potency in cell culture. researchgate.netnih.gov It is suggested that 2,3-dihydrowithaferin A-3β-O-sulfate is converted to the more active Withaferin A within the experimental system. researchgate.netnih.gov Its good aqueous solubility and conversion to Withaferin A position it as a compound of interest for further evaluation in animal models as a potential delivery form of the active compound. researchgate.netnih.gov

Table 1: Comparative Anti-Oncological Activities of Dihydro-Withaferin A Analogues in Preclinical Models

Compound Key Findings in Experimental Models
2,3-dihydro-3β-methoxy Withaferin A Lacks cytotoxicity against cancer cells. nih.govresearchgate.net
Does not inhibit cancer cell migration or invasion. nih.govresearchgate.net
Protects normal cells from various stressors. nih.govresearchgate.net
2,3-dihydrowithaferin A-3β-O-sulfate Acts as a prodrug, converting to Withaferin A. researchgate.netnih.gov
Inhibits cancer cell proliferation and survival. researchgate.netnih.gov
Shows delayed onset and reduced potency compared to Withaferin A in vitro. researchgate.netnih.gov

Immunomodulatory Activities in Experimental Systems

Neuroprotective Activities in Experimental Systems

The potential neuroprotective effects of Dihydro-withaferin A and its derivatives are an emerging area of interest, though specific preclinical data remains limited. While research into the neuroprotective capacity of withanolides is ongoing, dedicated studies focusing on the neuroprotective properties of Dihydro-withaferin A analogues are not extensively documented in publicly available research.

Anti-inflammatory Activities in Experimental Systems

Preclinical evidence suggests that Dihydro-withaferin A possesses anti-inflammatory properties. A study investigating the effects of various withanolides on cyclooxygenase (COX) enzymes demonstrated that 2,3-dihydrowithaferin A selectively inhibited the COX-2 enzyme but not COX-1. nih.gov This selective inhibition of COX-2, an enzyme involved in inflammatory pathways, points to a potential mechanism for the anti-inflammatory effects of this compound. The same study also identified that the presence of a double bond between C-24 and C-25 in the lactone ring was crucial for COX inhibitory activities. nih.gov

Modulation of Circadian Rhythms by Dihydro-Withaferin A Analogues

A significant finding in the preclinical evaluation of Dihydro-withaferin A analogues is the ability of 2,3-dihydro-3β-methoxy Withaferin A to modulate the circadian clock. nih.gov Research has shown that this compound can lengthen the period of the circadian rhythm in both cancer cells and normal fibroblasts in a dose-dependent manner. nih.gov

Mechanistically, 2,3-dihydro-3β-methoxy Withaferin A was found to upregulate the mRNA expression and promoter activities of key clock-related genes, including Bmal1, Rora, and Nr1d1. nih.gov Further investigation revealed that this compound functions as an inverse agonist for the RAR-related orphan receptor α (RORα), a nuclear receptor that plays a crucial role in the stabilization of the core clock machinery. nih.gov It was shown to directly, albeit weakly, interact with RORα. nih.gov These findings identify 2,3-dihydro-3β-methoxy Withaferin A as a novel modulator of circadian rhythms. nih.gov

Table 2: Modulation of Circadian Rhythms by 2,3-dihydro-3β-methoxy Withaferin A in Experimental Models

Experimental System Observed Effect Molecular Mechanism
Sarcoma 180 cancer cells Lengthened circadian period. nih.gov Upregulation of Bmal1, Rora, and Nr1d1 expression. nih.gov
NIH3T3 and MEF fibroblasts Dose-dependent elongation of circadian rhythms. nih.gov Functions as an inverse agonist of RORα. nih.gov

Other Emerging Pharmacological Activities in Preclinical Models

Beyond the aforementioned activities, emerging preclinical research points to other potential pharmacological roles for Dihydro-withaferin A and its analogues. The cytoprotective effect of 2,3-dihydro-3β-methoxy Withaferin A on normal cells, as mentioned in the anti-oncological section, is a significant finding. nih.govresearchgate.net This compound was found to induce anti-stress and pro-survival signaling through the activation of the pAkt/MAPK pathway, thereby protecting normal cells from various toxic insults. nih.gov This stress-relieving activity suggests a potential therapeutic application in protecting healthy tissues. nih.gov

Structure Activity Relationship Sar Studies of Dihydro Withaferin a and Its Analogues

Identification of Essential Pharmacophores for Withanolide Activity

Pharmacophores are the specific structural features of a molecule that are recognized at a receptor site and are responsible for its biological activity. For the withanolide class of compounds, several key pharmacophoric elements have been identified as critical for their diverse biological functions.

Key research findings indicate that the core structure required for many of the biological activities of withanolides like Withaferin A includes a 4β-hydroxy-5β,6β-epoxy-2-en-1-one moiety in the A and B rings and an unsaturated lactone side chain. nih.gov The α,β-unsaturated ketone system in ring A, the 5β,6β-epoxy group in ring B, and the lactone ring in the side chain are considered particularly important for anticancer activity. mdpi.com Specifically, the epoxy functional group at C-5 and C-6 has been shown to be a significant contributor for the molecule to bind to and inhibit the Hsp90 chaperone protein, a key target in cancer therapy. nih.gov The hydroxyl group at C-4 within the unsaturated A ring may also enhance the molecule's ability to inhibit Hsp90 activity. nih.gov

Comparative Analysis of Dihydro-Withaferin A Analogues Versus Withaferin A

Direct comparisons between Withaferin A and its dihydro- analogues reveal the critical importance of specific structural features, particularly the α,β-unsaturated ketone in Ring A. The "dihydro-" modification typically refers to the saturation of the C-2, C-3 double bond.

One of the most studied analogues is 2,3-dihydro-3β-methoxy Withaferin-A (3βmWi-A), a naturally occurring compound. nih.govresearchgate.net Studies comparing Withaferin A (Wi-A) to 3βmWi-A have demonstrated a significant loss of biological activity in the modified compound. For instance, while Wi-A effectively inhibits cancer cell migration and invasion, 3βmWi-A was found to be ineffective in these assays. nih.govresearchgate.net Wi-A is known to target and induce the aggregation of vimentin (B1176767), a cytoskeletal protein involved in metastasis, but 3βmWi-A lacks this activity. nih.gov This suggests that the 2,3-double bond in Ring A is crucial for the anti-metastatic properties of Withaferin A. nih.govresearchgate.net

Interestingly, other modifications to the dihydro- structure can yield active compounds. For example, 2,3-dihydrowithaferin A-3-beta-O-sulfate has been identified as having high antiproliferative activity against the SK-Br-3 breast cancer cell line. nih.gov This indicates that while saturation of the C2-C3 bond alone can diminish certain activities, the addition of other functional groups can potentially restore or introduce new biological effects.

Impact of Specific Structural Modifications on Biological Efficacy (e.g., Methoxy (B1213986) Group at C-3)

The introduction of a methoxy group at the C-3 position, particularly in conjunction with the saturation of the C-2/C-3 double bond, has a profound impact on biological activity. The natural analogue 2,3-dihydro-3β-methoxy Withaferin-A (3βmWi-A) serves as a key example. nih.gov

This specific analogue has been shown to lack the cytotoxicity that is characteristic of Withaferin A. nih.govresearchgate.netcurehunter.com While Withaferin A targets key proteins involved in cell migration and angiogenesis, such as heterogeneous nuclear ribonucleoprotein-K (hnRNP-K), 3βmWi-A was found to be ineffective. nih.govresearchgate.net The modification of Ring A through both hydrogenation and methoxylation appears to prevent the molecule from binding effectively to its cellular targets. Molecular docking studies have predicted that Withaferin A has a much greater binding affinity for proteins like vimentin compared to 3βmWi-A. nih.gov This lack of binding translates directly to a loss of function, rendering 3βmWi-A inert in anti-metastasis assays where Withaferin A is potent. nih.govresearchgate.net

Comparative Biological Activities
CompoundModificationCytotoxicityAnti-Metastasis Activity (Cell Migration Inhibition)Vimentin Binding/AggregationhnRNP-K Binding
Withaferin ANone (Parent Compound)HighHighYesYes
2,3-dihydro-3β-methoxy Withaferin-ASaturation of C2=C3 bond; Addition of OCH₃ at C3LackingLackingNoNo

Computational Approaches in SAR Elucidation (e.g., Molecular Docking, QSAR, MD Simulations)

Computational chemistry provides powerful tools to predict and explain the structure-activity relationships of withanolides at a molecular level. mdpi.com These in silico methods complement experimental data and help in designing new analogues with improved activity. nih.gov

Molecular Docking is used to predict the preferred orientation of a ligand when bound to a receptor, estimating the strength of the interaction. nih.gov For instance, docking studies were used to compare the binding of Withaferin A and its inactive analogue, 3βmWi-A, to the protein vimentin. The results showed that Withaferin A had a greater binding affinity, providing a molecular basis for its observed biological activity and the inactivity of the analogue. nih.gov Docking has also been used to study how withanolide analogues bind to other targets like β-tubulin. nih.govnih.gov

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure features of a series of compounds to their biological activity. nih.govmdpi.com For withanolides, QSAR models have been developed to predict their anticancer activity against human breast cancer cell lines. nih.gov These models can identify key structural descriptors that correlate with high activity, guiding the synthesis of more potent compounds. nih.gov

Molecular Dynamics (MD) Simulations are used to study the physical movements of atoms and molecules over time. nih.gov This technique allows researchers to investigate the structural dynamics and stability of a receptor-ligand complex. nih.govfrontiersin.org MD simulations have been employed to analyze the stability of complexes between Withaferin A derivatives and their target proteins, confirming the binding modes predicted by molecular docking and providing deeper insight into the interaction dynamics. nih.gov

Analytical Methodologies for Dihydro Withaferin a Research and Quantification

Chromatographic Techniques for Separation and Quantification (HPLC, UHPLC-PDA, UHPLC-MS/MS)

High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstone techniques for the separation and quantification of withanolides, including Dihydro-withaferin A. These methods offer high resolution, enabling the separation of structurally similar compounds often found together in plant extracts.

A specific Ultra-High-Performance Liquid Chromatography with Photodiode Array detection (UHPLC–PDA) method has been developed and validated for the simultaneous quantification of 11 withanosides and withanolides, including Dihydro-withaferin A, from Withania somnifera root extract. nih.gov This method demonstrates good linearity, precision, and accuracy for the analysis of Dihydro-withaferin A. nih.gov The optimal detection wavelength for analyzing these compounds was determined to be 227 nm. nih.gov

While specific UHPLC-MS/MS parameters for Dihydro-withaferin A are not extensively detailed in the provided literature, this technique is widely applied for the analysis of other withanolides. mdpi.commdpi.com UHPLC systems coupled with tandem mass spectrometry (MS/MS) provide enhanced sensitivity and selectivity, which is particularly advantageous for pharmacokinetic studies involving complex biological matrices like plasma. mdpi.commdpi.comnih.gov Typically, these methods use reversed-phase columns and mobile phases consisting of acetonitrile (B52724) and water or ammonium (B1175870) acetate (B1210297) buffers. informaticsjournals.co.innih.gov

ParameterUHPLC-PDA Conditions for Withanolide Analysis
TechniqueUHPLC with Photodiode Array Detection (UHPLC-PDA)
ApplicationSimultaneous separation and quantification of 11 withanolides, including Dihydro-withaferin A, in Withania somnifera extract. nih.gov
Mobile PhaseA polar solvent system of water and acetonitrile was found to be effective. nih.gov
Detection Wavelength227 nm nih.gov
ValidationThe method was validated as per ICHQ2R1 guidelines, showing linearity (r² > 0.99), precision (RSD <5.0%), and accuracy (relative error 0.01–0.76). nih.gov
Recovery84.77–100.11% for all 11 compounds analyzed. nih.gov

Mass Spectrometry for Structural Confirmation and Fragmentation Pattern Analysis

Mass Spectrometry (MS), particularly when coupled with chromatographic systems (LC-MS), is an indispensable tool for the structural confirmation of compounds like Dihydro-withaferin A. It provides vital information on molecular weight and elemental composition. Tandem mass spectrometry (MS/MS) further elucidates the structure by generating characteristic fragmentation patterns through collision-induced dissociation. nih.govacs.org

For Dihydro-withaferin A, structural confirmation has been achieved using electrospray ionization (ESI) tandem mass spectrometry (TQ–MS/MS). nih.gov In positive ion mode analysis, Dihydro-withaferin A, which is the 2,3-dihydro derivative of Withaferin A, exhibits a distinct mass spectrum. nih.gov

The analysis revealed a protonated molecular ion [M+H]⁺ at an m/z of 473. This corresponds to the molecular formula of Dihydro-withaferin A. Further fragmentation of this precursor ion generated a significant product ion at m/z 301, resulting from the loss of a C₉H₁₆O₃ moiety. An additional fragment ion at m/z 283 was also observed, corresponding to a subsequent loss of a water molecule ([−H₂O]). nih.gov This specific fragmentation pattern serves as a fingerprint for the positive identification of Dihydro-withaferin A in complex samples. nih.gov

ParameterESI-MS/MS Data for Dihydro-withaferin A
Ionization ModePositive Electrospray Ionization (ESI+) nih.gov
Precursor Ion [M+H]⁺ (m/z)473 nih.gov
Key Fragment Ions (m/z)301 ([M+H – C₉H₁₆O₃]⁺) and 283 (further loss of [−H₂O]) nih.gov
ApplicationStructural confirmation and identification in Withania somnifera extract. nih.gov

Sample Preparation and Extraction Protocols for Research Analysis

Effective sample preparation is a critical prerequisite for reliable chromatographic and spectrometric analysis of Dihydro-withaferin A from plant materials. The primary goal is to efficiently extract the target analyte while minimizing the co-extraction of interfering substances.

For the analysis of withanolides from Withania somnifera, a common initial step involves drying and finely powdering the plant material (such as roots or leaves) to increase the surface area for solvent extraction. informaticsjournals.co.inakjournals.comsemanticscholar.org

A widely used method involves extraction with methanol (B129727) or a methanol-water mixture. informaticsjournals.co.inakjournals.comsemanticscholar.org Sonication is often employed to enhance the extraction efficiency. akjournals.com For instance, one protocol involves extracting finely powdered plant material with methanol using sonication, followed by centrifugation to separate the supernatant. akjournals.com Another approach uses a methanol:water (6:4 v/v) solution in a boiling water bath. informaticsjournals.co.in

Future Research Trajectories and Conceptual Advances

Integration of Multi-Omics Approaches in Withanolide Research

The comprehensive biological understanding of Dihydro-withaferin A's mechanism of action can be significantly advanced through the integration of multi-omics technologies. These approaches, which include genomics, transcriptomics, proteomics, and metabolomics, offer a systems-level view of the molecular changes induced by the compound. By applying these techniques, researchers can move beyond single-target analyses to construct a holistic picture of the cellular response to Dihydro-withaferin A.

Future studies will likely focus on comparative multi-omics analyses between Dihydro-withaferin A and its parent compound, Withaferin A. This will be crucial for identifying the unique molecular signatures and pathways specifically modulated by the dihydro- form. For instance, transcriptomic analysis (e.g., RNA-seq) can reveal distinct gene expression profiles, while proteomics can identify differential protein expression and post-translational modifications. Metabolomics studies can further illuminate how Dihydro-withaferin A alters cellular metabolic pathways, potentially uncovering novel therapeutic targets. The integration of these datasets will be instrumental in building comprehensive models of the compound's bioactivity and in identifying predictive biomarkers for its efficacy. The application of omics technologies is also crucial for deciphering and engineering the biosynthetic pathways of withanolides in host organisms. researchgate.net

Development of Novel Experimental Models for Dihydro-Withaferin A Investigations

To accurately predict the therapeutic potential of Dihydro-withaferin A, research must move beyond traditional two-dimensional (2D) cell culture models. The development and application of more physiologically relevant experimental models are critical for assessing efficacy and understanding the compound's behavior in a complex biological environment.

Advanced three-dimensional (3D) culture systems, such as spheroids and organoids, offer a more accurate representation of tissue architecture and cell-cell interactions. Evaluating Dihydro-withaferin A in these models can provide greater insight into its ability to penetrate tissues and exert its effects in a tumor microenvironment. acs.org Furthermore, patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into immunodeficient mice, represent a powerful platform for preclinical evaluation. The use of orthotopic murine models, which involve implanting cancer cells into the corresponding organ of origin, has been effective in preclinical studies of Withaferin A and would be similarly valuable for Dihydro-withaferin A investigations. nih.gov Additionally, innovative cultivation techniques for the source plant, Withania somnifera, such as aeroponic cultivation, can yield novel derivatives like 2,3-dihydrowithaferin A-3β-O-sulfate, providing new avenues for research and development. researchgate.net

Table 1: Advanced Experimental Models for Dihydro-Withaferin A Research

Model Type Description Key Advantages for Dihydro-Withaferin A Studies
3D Spheroids/Organoids Self-assembled 3D cell aggregates that mimic tissue-like structures. Better representation of in vivo cell-cell interactions, nutrient gradients, and drug penetration challenges. acs.org
Patient-Derived Xenografts (PDXs) Implantation of human tumor fragments into immunodeficient mice. Preserves original tumor histology and genetic heterogeneity, offering higher predictive value for clinical response.
Orthotopic Murine Models Implantation of cancer cells into the anatomically correct organ in mice. Allows for the study of tumor-microenvironment interactions and metastasis in a more relevant context. nih.gov
Zebrafish Avatar Models Xenotransplantation of human cancer cells into zebrafish larvae. Enables rapid, high-throughput screening of compound efficacy and toxicity in a living organism. researchgate.net
Aeroponic Cultivation Systems Growing plants in an air or mist environment without the use of soil. Can lead to the production of novel, water-soluble prodrugs like 2,3-dihydrowithaferin A-3β-O-sulfate. researchgate.net

Rational Design of Next-Generation Dihydro-Withaferin A Analogues

While Dihydro-withaferin A holds promise, the rational design of novel analogues based on its scaffold is a key strategy for enhancing its therapeutic properties. This involves making targeted chemical modifications to improve potency, selectivity, solubility, and pharmacokinetic profiles. Structure-activity relationship (SAR) studies are fundamental to this process, helping to identify the key chemical moieties responsible for biological activity. nih.gov

One approach is to modify specific functional groups to either enhance interactions with a biological target or to reduce off-target effects. For example, studies on the analogue 2,3-dihydro-3β-methoxy Withaferin A have shown that modifications to the A-ring can significantly alter cytotoxicity. nih.govresearchgate.net Another strategy involves creating prodrugs, such as the naturally occurring 2,3-dihydrowithaferin A-3β-O-sulfate, which may offer improved solubility and bioavailability before being converted to the active form in the body. researchgate.net The synthesis of affinity-tagged analogues, such as biotinylated versions, can also be a powerful tool for identifying the direct molecular targets of Dihydro-withaferin A, further guiding rational design efforts. nih.gov The goal is to generate a library of derivatives with optimized drug-like properties for preclinical development.

Table 2: Examples of Dihydro-Withaferin A Analogues and Design Rationale

Analogue Name Structural Modification Rationale / Observed Effect Reference(s)
2,3-dihydrowithaferin A-3β-O-sulfate Addition of a sulfate (B86663) group at the 3β position. Naturally occurring prodrug with good aqueous solubility; converts to Withaferin A under cell culture conditions. researchgate.net
2,3-dihydro-3β-methoxy Withaferin A Addition of a β-methoxy group at the 3 position. Lacks the cytotoxicity of the parent compound; protects normal cells against various stresses. nih.govresearchgate.net
Biotinylated WFA Analogue Attachment of a biotin (B1667282) tag (can be applied to dihydro- form). Creates an affinity probe to isolate and identify direct protein targets of the compound. nih.gov

Exploration of Synergistic Interactions in Preclinical Combinations

A significant trajectory in modern therapeutic development is the use of combination therapies to enhance efficacy, overcome drug resistance, and reduce toxicity. Future preclinical research on Dihydro-withaferin A should systematically explore its potential for synergistic interactions with existing therapeutic agents. Given that its parent compound, Withaferin A, has demonstrated synergy with conventional chemotherapeutics like cisplatin (B142131) and doxorubicin, it is plausible that Dihydro-withaferin A possesses similar potential. nih.govnih.gov

Investigations should focus on combining Dihydro-withaferin A with a range of treatments, including standard-of-care chemotherapy, targeted molecular therapies, and immunotherapy. Such studies would aim to determine if the combination allows for lower, less toxic doses of one or both agents while achieving a superior therapeutic effect. For example, Dihydro-withaferin A could be tested for its ability to sensitize resistant cancer cells to other drugs. Withaferin A has also shown promise as a radiosensitizer, suggesting that its dihydro- derivative should be evaluated in combination with radiotherapy. nih.gov The identification of potent synergistic combinations in preclinical models would provide a strong rationale for advancing these strategies toward clinical evaluation.

Advanced Computational Modeling and Artificial Intelligence in Withanolide Research

The integration of advanced computational modeling and artificial intelligence (AI) is set to revolutionize withanolide research. These in silico tools can accelerate the discovery and development process by predicting biological activities, identifying molecular targets, and optimizing compound design. nih.gov

Molecular docking and molecular dynamics simulations can be used to model the interaction of Dihydro-withaferin A and its analogues with specific protein targets, providing insights into their mechanism of action at an atomic level. nih.gov Inverse virtual screening, where a compound is computationally screened against a large library of protein structures, can help identify novel biological targets. nih.gov Furthermore, machine learning and AI algorithms can be trained on existing structure-activity relationship data to predict the therapeutic potential of novel, computationally designed Dihydro-withaferin A analogues. nih.gov These models can also help in predicting ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, allowing for the early-stage filtering of candidates with poor drug-like characteristics. By leveraging these computational approaches, researchers can prioritize the most promising analogues for synthesis and experimental validation, saving significant time and resources.

Table 3: Computational and AI Approaches in Withanolide Research

Technique Application for Dihydro-Withaferin A Potential Outcome Reference(s)
Molecular Docking Predicts the binding orientation of Dihydro-withaferin A to a target protein's active site. Elucidation of binding modes and structure-activity relationships. nih.govplos.org
Molecular Dynamics Simulations Simulates the physical movements of atoms and molecules to study compound-target stability. Understanding the stability and dynamics of the drug-target complex over time. nih.gov
Inverse Virtual Screening Computationally screens Dihydro-withaferin A against a vast library of known protein structures. Hypothesis generation for novel molecular targets and mechanisms of action. nih.gov
Machine Learning / AI Develops predictive models based on existing chemical and biological data of withanolides. Prediction of bioactivity for novel analogues; optimization of bioprocesses for production. nih.gov

Q & A

Q. What experimental assays are recommended to assess WA’s pro-apoptotic effects in cancer cell lines?

Key assays include flow cytometry for sub-G1 population analysis (indicative of apoptosis) and Western blotting to detect cleavage of PARP, a caspase-3 substrate . Dose- and time-dependent studies are critical, as WA’s efficacy varies with concentration and exposure duration. For example, 3 µM WA induced apoptosis in AMC-HN4 cells within 24 hours, validated via PARP cleavage . Include controls like pan-caspase inhibitors (e.g., z-VAD-fmk) to confirm caspase-dependent pathways.

Q. How can researchers address contradictory findings on WA’s role in COX-2 expression and apoptosis?

Some studies report WA upregulates COX-2 without influencing apoptosis, contradicting the hypothesis that COX-2 inhibition enhances cell death. To resolve this, use COX-2 inhibitors (e.g., NS-398) to isolate PGE2 production effects. In AMC-HN4 cells, NS-398 blocked PGE2 but did not alter apoptosis markers, suggesting COX-2 is a bystander, not a mediator, in WA-induced apoptosis . Statistical validation via ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) is essential to confirm independence between pathways .

Q. What are robust methods to evaluate WA’s thiol oxidation mechanism in apoptosis?

Use thiol donors like N-acetylcysteine (NAC) or dithiothreitol (DTT) to reverse WA-induced apoptosis. Fluorescent probes (e.g., H2DCFDA) can measure ROS generation, but WA’s apoptosis in AMC-HN4 cells was ROS-independent, highlighting the need for thiol-specific assays . Flow cytometry and fluorescence microscopy are recommended for real-time tracking of thiol redox changes.

Advanced Research Questions

Q. How can molecular docking studies optimize WA’s interaction with therapeutic targets like GRP78 or VEGF?

Computational approaches using tools like DockingServer or SwissDock can predict binding affinities. For GRP78, WA showed a binding energy of -8.7 kcal/mol, outperforming curcumin (-6.21 kcal/mol) . Validate docking results with in vitro assays, such as surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC), to confirm binding kinetics. Compare WA with reference compounds (e.g., bevacizumab for VEGF inhibition) to benchmark efficacy .

Q. What strategies enhance WA’s synergistic effects with chemotherapy agents like carboplatin/paclitaxel?

Design dose-matrix experiments to identify synergistic combinations via Chou-Talalay analysis. For example, assess WA’s ability to target cancer stem cells (CSCs) alongside carboplatin/paclitaxel using ALDH1/CD44 markers . Preclinical models (e.g., 3D spheroids or patient-derived xenografts) can evaluate CSC eradication. Ensure pharmacokinetic compatibility by analyzing WA’s bioavailability and tissue distribution in co-treatment regimens.

Q. How can researchers reconcile WA’s dual roles in apoptosis and angiogenesis inhibition?

Conduct parallel in vitro and in vivo studies to dissect these pathways. Use siRNA knockdown of VEGF in cancer cells to isolate WA’s anti-angiogenic effects from apoptosis. In vivo, employ matrigel plug assays to quantify vascularization inhibition, complemented by transcriptomic profiling (RNA-seq) to identify WA-regulated angiogenic genes (e.g., VEGF, HIF-1α) .

Methodological Guidance

What frameworks are optimal for formulating WA-focused research questions?

Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) and PICO (Population, Intervention, Comparison, Outcome) frameworks. For example:

  • PICO : In head and neck cancer cells (P), does WA (I) compared to cisplatin (C) reduce viability via thiol oxidation (O)?
  • FINER : Ensure novel angles (e.g., WA’s impact on immune checkpoint proteins) and ethical dosing in animal models .

Q. How to ensure reproducibility in WA studies?

Document purity (≥95% by HPLC), solvent used (e.g., DMSO concentration ≤0.1%), and cell passage numbers . Share raw data (e.g., flow cytometry FCS files) and statistical codes (SPSS/R scripts) as supplementary materials. Follow ARRIVE guidelines for in vivo experiments .

Q. What bioinformatics tools can expand WA research beyond in vitro work?

Use GEO datasets to analyze WA’s impact on cancer-related gene signatures (e.g., apoptosis, EMT). Tools like STRING or KEGG mapper can identify pathway enrichments. For structural studies, employ PyMOL or Chimera to visualize WA-protein interactions .

Contradiction Resolution

Q. How to validate WA’s off-target effects in complex models?

Use CRISPR-Cas9 knockout libraries to screen for genes modulating WA sensitivity. Proteomics (e.g., mass spectrometry) can identify non-canonical targets like heat shock proteins. For example, GRP78 binding suggests WA may perturb ER stress pathways, requiring validation via IRE1α/XBP1 splicing assays .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Withaferin A, dihydro-
Reactant of Route 2
Withaferin A, dihydro-

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.